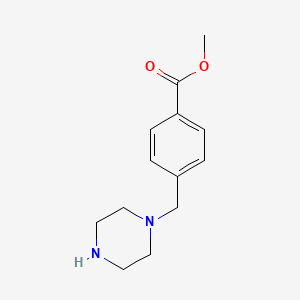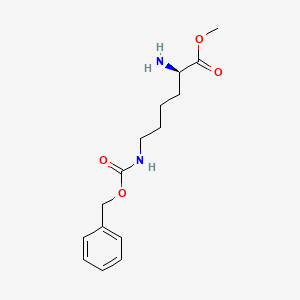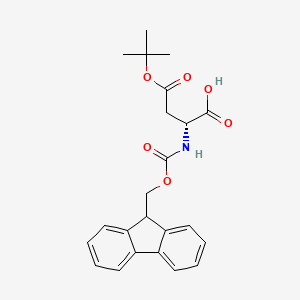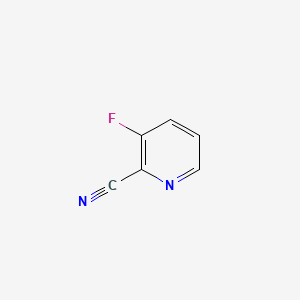
2-Cyano-3-fluoropyridine
Übersicht
Beschreibung
2-Cyano-3-fluoropyridine, also known as 3-Fluoro-2-pyridinecarbonitrile, is a chemical compound with the molecular formula C6H3FN2 . It has an average mass of 122.100 Da and a monoisotopic mass of 122.028023 Da .
Synthesis Analysis
The synthesis of 3-cyano-2-fluoropyridines can be achieved via nucleophilic substitution of 2-nucleofuge-containing substituted 3-cyanopyridines . This method employs classic sources of nucleophilic fluoride such as KF and Bu4NF in DMF or DMSO at higher temperatures . Another method involves the treatment of 2-cyano-3-chloropyridine with potassium fluoride .Molecular Structure Analysis
The molecular structure of 2-Cyano-3-fluoropyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a cyano group (-CN) and at the 3rd position with a fluorine atom .Chemical Reactions Analysis
In the field of fluorinated pyridines, the introduction of fluorine atoms into lead structures is a common chemical modification . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis
2-Cyano-3-fluoropyridine is a solid at 20°C . It has a molecular formula of C6H3FN2 and a molecular weight of 122.10 .Wissenschaftliche Forschungsanwendungen
- Synthesis of Fluorinated Pyridines
- Field : Chemistry
- Application : 2-Cyano-3-fluoropyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
- Method : The synthesis involves the reaction of 2-cyano-3-nitropyridine with TBAF, forming 2-cyano-3-fluoropyridine . Similar transformations were reported for 3-substituted-4-carbethoxypyridines, which also undergo nucleophilic substitution at the position 3 of the pyridine ring .
- Results : The synthesis results in the formation of 2-cyano-3-fluoropyridine in a yield of 64% .
-
Pharmaceutical Intermediates
- Field : Pharmaceutical Chemistry
- Application : 2-Cyano-3-fluoropyridine is used as an intermediate in the synthesis of various pharmaceutical compounds . The presence of a fluorine atom can enhance the biological activity of pharmaceuticals, making this compound valuable in drug design and development .
- Method : The specific methods of application can vary widely depending on the target pharmaceutical compound. Typically, 2-Cyano-3-fluoropyridine would be used in a synthetic reaction to introduce the fluoropyridine moiety into the target molecule .
- Results : The use of 2-Cyano-3-fluoropyridine as an intermediate can lead to the synthesis of various pharmaceutical compounds with enhanced biological activity .
-
Synthesis of Herbicides and Insecticides
- Field : Agrochemical Chemistry
- Application : 2-Cyano-3-fluoropyridine has been used in the synthesis of certain herbicides and insecticides . The fluoropyridine moiety can enhance the effectiveness of these agrochemicals .
- Method : The compound is used as a starting material in synthetic reactions to produce the target agrochemicals . The specific methods can vary depending on the target compound .
- Results : The synthesis results in the production of herbicides and insecticides with enhanced effectiveness .
-
Fluorination Reagents
- Field : Organic Chemistry
- Application : 2-Cyano-3-fluoropyridine can be used as a fluorination reagent . Fluorination is a common process in organic chemistry, often used to improve the properties of a chemical compound .
- Method : The specific methods of application can vary widely depending on the target compound. Typically, 2-Cyano-3-fluoropyridine would be used in a synthetic reaction to introduce a fluorine atom into the target molecule .
- Results : The use of 2-Cyano-3-fluoropyridine as a fluorination reagent can lead to the synthesis of various fluorinated compounds with improved properties .
-
Radiobiology
- Field : Radiobiology
- Application : 2-Cyano-3-fluoropyridine can be used in the synthesis of F 18-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .
- Method : The synthesis involves the reaction of 2-cyano-3-fluoropyridine with a suitable F 18 source .
- Results : The synthesis results in the formation of F 18-substituted pyridines, which can be used as imaging agents in radiobiology .
Safety And Hazards
2-Cyano-3-fluoropyridine is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include wearing protective gloves and clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Eigenschaften
IUPAC Name |
3-fluoropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFPSCNTFBJZHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427611 | |
| Record name | 2-Cyano-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-fluoropyridine | |
CAS RN |
97509-75-6 | |
| Record name | 2-Cyano-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1310896.png)
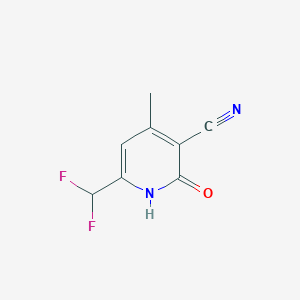
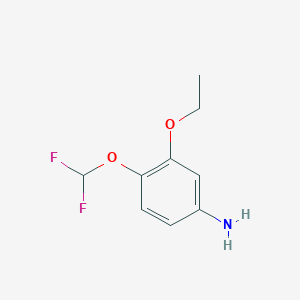
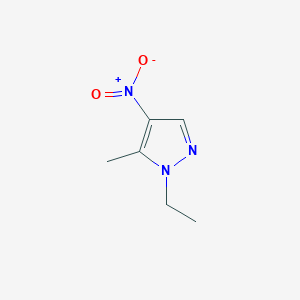
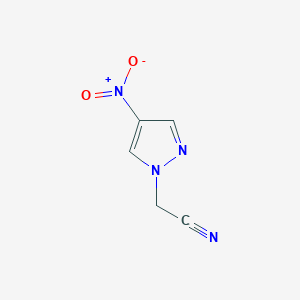
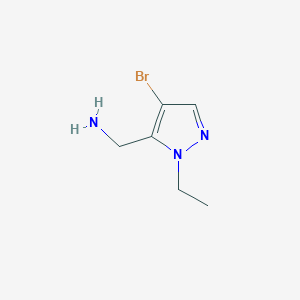
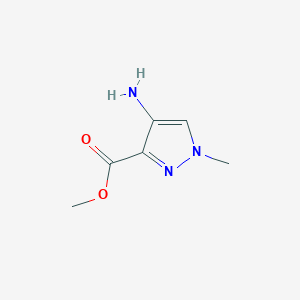
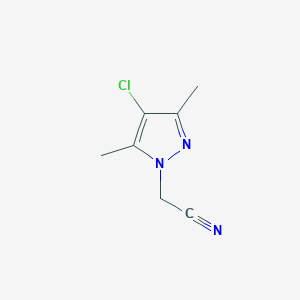
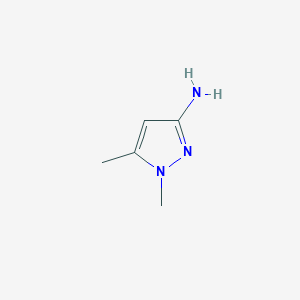
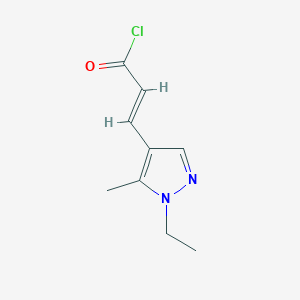
![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)
